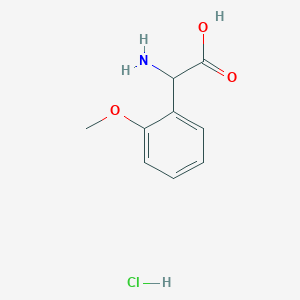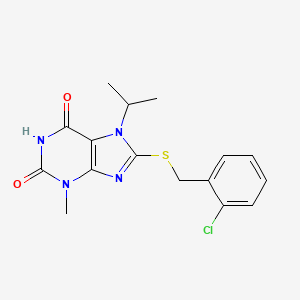
8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C16H17ClN4O2S. This compound is part of the purine family, which is known for its diverse biological activities and applications in various fields such as medicine and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of 2-chlorobenzyl chloride with a purine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
similar compounds are often synthesized using large-scale organic synthesis techniques that involve continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfur atom in the benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, hydrogen peroxide (for oxidation), and various nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a purine derivative with an amine group replacing the chlorine atom .
Scientific Research Applications
8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to purine receptors or enzymes involved in purine metabolism, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 8-(2-Chloro-benzylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
- 8-(2-Chloro-benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione
- 8-(4-Chloro-benzylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
Uniqueness
What sets 8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group at the 7-position and the 2-chloro-benzylsulfanyl group at the 8-position provides unique steric and electronic properties that can affect its interaction with molecular targets .
Properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-9(2)21-12-13(20(3)15(23)19-14(12)22)18-16(21)24-8-10-6-4-5-7-11(10)17/h4-7,9H,8H2,1-3H3,(H,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCNGVBHIBOYTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387875.png)

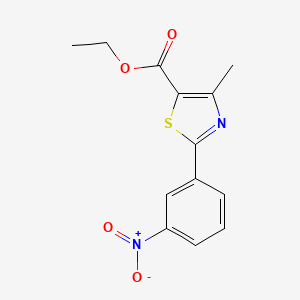
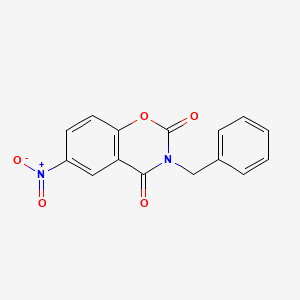

![1-Phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2387885.png)
![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2387887.png)
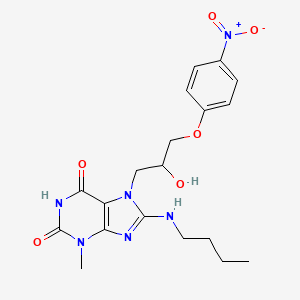
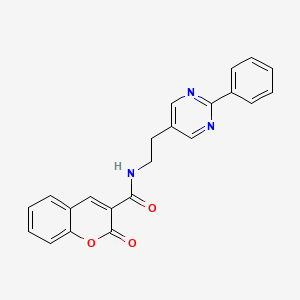
![2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride](/img/structure/B2387894.png)

![3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B2387896.png)
![4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2387897.png)
